molecular formula C10H22O2 B154995 1,1-Dimethoxyoctane CAS No. 10022-28-3

1,1-Dimethoxyoctane

Cat. No.: B154995
CAS No.: 10022-28-3
M. Wt: 174.28 g/mol
InChI Key: BZOOCKAFKVYAOZ-UHFFFAOYSA-N
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Description

1,1-Dimethoxyoctane is an organic compound with the molecular formula C10H22O2. It is classified as an acetal, which is a type of compound formed by the reaction of an aldehyde with an alcohol. This compound is also known by other names such as octanal dimethyl acetal and caprylaldehyde dimethyl acetal .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxyoctane can be synthesized through the condensation of octanal (octyl aldehyde) with methanol in the presence of a dehydrating agent such as dry hydrogen chloride (HCl). The reaction proceeds as follows:

CH3(CH2)6CHO+2CH3OHHClCH3(CH2)6CH(OCH3)2+H2O\text{CH}_3(\text{CH}_2)_6\text{CHO} + 2\text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{CH}_3(\text{CH}_2)_6\text{CH(OCH}_3\text{)}_2 + \text{H}_2\text{O} CH3​(CH2​)6​CHO+2CH3​OHHCl​CH3​(CH2​)6​CH(OCH3​)2​+H2​O

In this reaction, octanal reacts with methanol to form this compound and water .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The use of dry hydrogen chloride as a catalyst is common in industrial settings to facilitate the condensation reaction .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxyoctane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octanal and methanol.

    Oxidation: It can be oxidized to form octanoic acid under strong oxidizing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Various nucleophiles can be used to replace the methoxy groups.

Major Products Formed

    Hydrolysis: Octanal and methanol.

    Oxidation: Octanoic acid.

    Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

1,1-Dimethoxyoctane has several applications in scientific research:

Comparison with Similar Compounds

1,1-Dimethoxyoctane can be compared with other similar acetals such as:

    1,1-Dimethoxyethane: A smaller acetal with similar protective properties.

    1,1-Dimethoxyhexane: Another acetal with a shorter carbon chain.

    1,1-Dimethoxydecane: An acetal with a longer carbon chain.

The uniqueness of this compound lies in its specific carbon chain length, which imparts distinct physical and chemical properties, making it suitable for specific applications in flavor and fragrance industries .

Properties

IUPAC Name

1,1-dimethoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-4-5-6-7-8-9-10(11-2)12-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOOCKAFKVYAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047520
Record name 1,1-Dimethoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a green, woody, citrusy odour
Record name Octanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

185.00 to 188.00 °C. @ 760.00 mm Hg
Record name 1,1-Dimethoxyoctane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040267
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 1,1-Dimethoxyoctane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Octanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.841-0.851
Record name Octanal dimethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/801/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10022-28-3
Record name 1,1-Dimethoxyoctane
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Record name 1,1-Dimethoxyoctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octane, 1,1-dimethoxy-
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Record name 1,1-Dimethoxyoctane
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Record name 1,1-dimethoxyoctane
Source European Chemicals Agency (ECHA)
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Record name 1,1-DIMETHOXYOCTANE
Source FDA Global Substance Registration System (GSRS)
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Record name 1,1-Dimethoxyoctane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040267
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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